molecular formula C7H14N2O B8733453 (R)-N-ethylpyrrolidine-2-carboxamide

(R)-N-ethylpyrrolidine-2-carboxamide

Cat. No.: B8733453
M. Wt: 142.20 g/mol
InChI Key: KACAMSDOZKVKNP-ZCFIWIBFSA-N
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Description

(R)-N-ethylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique stereochemistry and functional groups make it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-N-ethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with ethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the desired stereochemistry is achieved. The reaction is usually carried out in an organic solvent at a controlled temperature to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and distillation, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(R)-N-ethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(R)-N-ethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (R)-N-ethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-ethylpyrrolidine-2-carboxamide: The enantiomer of (R)-N-ethylpyrrolidine-2-carboxamide with different stereochemistry.

    N-methylpyrrolidine-2-carboxamide: A similar compound with a methyl group instead of an ethyl group.

    Pyrrolidine-2-carboxamide: The parent compound without the N-ethyl substitution.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(2R)-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1

InChI Key

KACAMSDOZKVKNP-ZCFIWIBFSA-N

Isomeric SMILES

CCNC(=O)[C@H]1CCCN1

Canonical SMILES

CCNC(=O)C1CCCN1

Origin of Product

United States

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